molecular formula C18H17N3OS2 B2477235 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 1286711-18-9

1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Cat. No.: B2477235
CAS No.: 1286711-18-9
M. Wt: 355.47
InChI Key: KMGUVOVOSJCAQC-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-23-15-8-4-2-6-13(15)19-17(22)12-10-21(11-12)18-20-14-7-3-5-9-16(14)24-18/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUVOVOSJCAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine-3-Carboxylic Acid Intermediate Synthesis

Azetidine-3-carboxylic acid derivatives are typically synthesized via ring-closing reactions or cyclization of β-amino alcohols . A validated approach involves:

  • Chloroacetylation of β-Amino Alcohols :
    Reaction of β-amino alcohols (e.g., 3-aminopropanol) with chloroacetyl chloride in ethanol, catalyzed by triethylamine, yields chloroacetamide intermediates. Cyclization under basic conditions (K₂CO₃, refluxing ethanol) forms the azetidine ring.
    $$ \text{3-aminopropanol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, EtOH}} \text{ClCH}2\text{CONH-CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3} \text{Azetidine-3-carboxylic acid derivative} $$ .

  • Carboxylic Acid Activation :
    Conversion to the acyl chloride using thionyl chloride (SOCl₂) enables subsequent amide bond formation.

Benzo[d]thiazole Coupling Strategies

Benzothiazole installation necessitates nucleophilic aromatic substitution or cyclocondensation . A patent-described method involves:

  • Reaction of Azetidine Intermediate with 2-Chlorobenzothiazole :
    Heating azetidine-3-carboxylic acid with 2-chlorobenzothiazole in dimethylformamide (DMF) at 80–90°C for 12 hours, using K₂CO₃ as a base, achieves substitution at the benzothiazole’s 2-position.

Carboxamide Bond Formation

Coupling the azetidine-benzo[d]thiazole acyl chloride with 2-(methylthio)aniline follows established amidation protocols:

  • Acyl Chloride Preparation :
    Treat azetidine-3-carboxylic acid with excess SOCl₂ (2.5 equiv) in dichloromethane (DCM) at reflux for 3 hours. Remove excess SOCl₂ via distillation.

  • Amidation :
    Combine acyl chloride with 2-(methylthio)aniline (1.1 equiv) in tetrahydrofuran (THF), adding triethylamine (2 equiv) dropwise at 0°C. Stir for 4 hours at room temperature.
    $$ \text{Azetidine-COCl} + \text{2-(MeS)C}6\text{H}4\text{NH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Target compound} $$ .

Optimization and Analytical Validation

Reaction Condition Optimization

  • Temperature Control : Ring-closing reactions require strict temperature modulation (–10 to 0°C) to minimize byproducts.
  • Solvent Selection : Ethanol and THF are optimal for cyclization and amidation, respectively, due to polarity and boiling point.

Spectroscopic Characterization

  • ¹H NMR : Key signals include:
    • δ 1.47 (s, 9H, tert-butyl)
    • δ 4.45–5.08 (m, 3H, azetidine CH₂ and NH)
    • δ 7.20–7.80 (m, aromatic protons)
  • HPLC Purity : >99% achieved via recrystallization in ethanol/heptane.

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Yield (%)
A Modular; scalable Multi-step purification 72–78
B Fewer steps Low regioselectivity 65–68

Industrial-Scale Considerations

  • Cost Efficiency : Chloroacetyl chloride and 2-chlorobenzothiazole are cost-effective starting materials.
  • Green Chemistry : Ethanol/water solvent systems reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzo[d]thiazole ring or the azetidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including the target compound. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

  • Case Study : A study by Eman A. Abd El-Meguid et al. demonstrated that benzothiazole derivatives exhibited cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) when combined with doxorubicin, enhancing the overall therapeutic efficacy .
  • Table: Anticancer Activity of Benzothiazole Derivatives
CompoundCell Line TestedIC50 (µM)Reference
1HepG-210
2MCF-715
3Pancreatic Cancer12

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

  • Research Findings : A recent study indicated that derivatives of benzothiazole demonstrated significant anti-inflammatory activity in various in vitro models. One specific derivative was noted for its ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions like arthritis .

Antimicrobial Properties

The antimicrobial activity of benzothiazole derivatives has been explored extensively, indicating their effectiveness against various pathogens.

  • Case Study : Research has illustrated that certain benzothiazole derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its interaction with microbial enzymes, leading to effective inhibition .

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Another benzo[d]thiazole derivative with different functional groups.

    benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties.

    benzo[d]thiazoleacetonitrile: Used in various organic synthesis applications.

Uniqueness

1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide stands out due to its combination of a benzo[d]thiazole core with an azetidine ring and a carboxamide group, which imparts unique chemical and biological properties.

Biological Activity

The compound 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is part of a class of thiazole derivatives that have garnered attention for their diverse biological activities, including antibacterial, anti-inflammatory, and potential neuroprotective effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with appropriate amines and carboxylic acids under controlled conditions. For instance, the synthesis can include steps involving condensation reactions followed by purification through crystallization or chromatography.

Biological Activity Overview

  • Antibacterial Activity
    • Studies indicate that thiazole derivatives exhibit significant antibacterial properties. For example, compounds derived from benzo[d]thiazole have shown effective inhibition against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 1.562 µg/mL against these pathogens .
  • Acetylcholinesterase Inhibition
    • The compound's potential as an acetylcholinesterase inhibitor has been highlighted in research focused on neurodegenerative diseases such as Alzheimer's. Compounds containing similar structural motifs have demonstrated IC50 values in the low micromolar range, suggesting they could enhance acetylcholine levels in the brain, thereby improving cognitive functions .
  • Anti-inflammatory Properties
    • Thiazole derivatives are also recognized for their anti-inflammatory effects. They may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Some thiazole derivatives inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition can lead to bacterial cell death.
  • Acetylcholinesterase Binding : Molecular docking studies suggest that this compound can effectively bind to the active site of acetylcholinesterase, leading to enzyme inhibition and increased acetylcholine levels .

Case Studies

A variety of studies have investigated the biological activities of compounds similar to this compound:

StudyCompoundActivityIC50/MIC
4aAntibacterial (S. aureus)1.562 µg/mL
3iAcetylcholinesterase Inhibitor2.7 µM
Novel DerivativeAntibacterial (B. subtilis)1.562 µg/mL

Q & A

Q. What are the optimal synthetic routes for 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. For example:
  • Step 1 : Formation of the azetidine-3-carboxamide core via cyclization of precursor amines with carbonyl compounds under reflux conditions (e.g., ethanol/water mixtures, NaOH, CuI catalysis) .
  • Step 2 : Coupling of the benzo[d]thiazole moiety using Suzuki-Miyaura or Buchwald-Hartwig reactions for C–N bond formation .
  • Step 3 : Introduction of the 2-(methylthio)phenyl group via nucleophilic aromatic substitution or amidation .
  • Characterization : Intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (purity >95%). For instance, 1H^1H-NMR signals at δ 7.2–8.1 ppm confirm aromatic protons in the benzo[d]thiazole ring .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm; methylthio group at δ 2.5 ppm). 13C^{13}C-NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 412.1234) .
  • HPLC : Purity >98% is achieved using reverse-phase C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and reaction mechanisms for this compound?

  • Methodological Answer :
  • Electronic Properties : DFT (B3LYP/6-31G* basis set) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), predicting reactivity with electrophiles/nucleophiles .
  • Reaction Mechanisms : Transition state analysis for cyclization steps (e.g., azetidine ring closure) reveals activation energies (~25 kcal/mol) and solvent effects (DMF stabilizes intermediates) .
  • Contradictions : Discrepancies in calculated vs. experimental NMR shifts (Δδ < 0.2 ppm) may arise from solvation effects; implicit solvent models (e.g., PCM) improve accuracy .

Q. What strategies resolve contradictions in synthetic yields reported for benzo[d]thiazole-azetidine hybrids?

  • Methodological Answer :
  • Reaction Optimization : Yield variations (e.g., 65–85%) are addressed by adjusting stoichiometry (1.2:1 amine:carbonyl ratio) or catalysts (Pd(OAc)₂ vs. CuI) .
  • Side Reactions : Thioether oxidation (methylthio to methylsulfonyl) is minimized using inert atmospheres (N₂/Ar) .
  • Analytical Validation : Conflicting purity data (HPLC vs. TLC) require cross-validation with orthogonal methods (e.g., LC-MS) .

Q. How can in silico docking studies predict the biological targets of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., EGFR) or tubulin, as benzo[d]thiazole derivatives show affinity for ATP-binding pockets .
  • Docking Workflow :

Prepare ligand (compound) and receptor (PDB ID: 1M17) using AutoDock Tools.

Grid box centered on active site (20 ų).

Lamarckian GA parameters: 100 runs, population size 150.

  • Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with known inhibitors (e.g., erlotinib: ΔG ~-10.2 kcal/mol) .

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